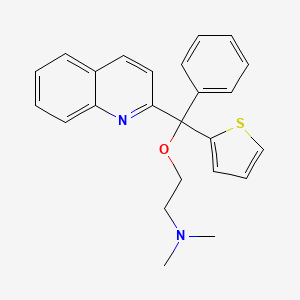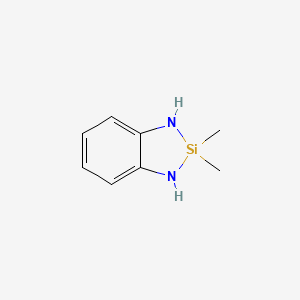
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole is a unique organosilicon compound that features a benzodiazasilole ring structure. This compound is of interest due to its potential applications in various fields, including organic electronics and materials science. The presence of silicon within the heterocyclic ring imparts distinct chemical and physical properties that differentiate it from purely carbon-based analogs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a silane derivative with a suitable diamine in the presence of a catalyst. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the formation of the benzodiazasilole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
化学反应分析
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silicon atom in the benzodiazasilole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under mild conditions.
Major Products
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted benzodiazasilole compounds.
科学研究应用
2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole has several scientific research applications:
Organic Electronics: It is used as a dopant in organic thin-film transistors and organic light-emitting diodes due to its electron-donating properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemistry: It serves as a reagent in the synthesis of other organosilicon compounds.
作用机制
The mechanism by which 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole exerts its effects involves its ability to donate electrons. This property makes it an effective n-type dopant in organic electronics, where it enhances the conductivity of the materials it is incorporated into. The molecular targets include the active sites within the organic semiconductor matrix, where the compound facilitates charge transfer processes .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the silicon atom, resulting in different electronic properties.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another related compound used in organic electronics.
Uniqueness
The presence of the silicon atom in 2,2-Dimethyl-2,3-dihydro-1H-1,3,2-benzodiazasilole imparts unique electronic properties that are not observed in its purely carbon-based analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
属性
CAS 编号 |
18245-90-4 |
|---|---|
分子式 |
C8H12N2Si |
分子量 |
164.28 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-dihydro-1,3,2-benzodiazasilole |
InChI |
InChI=1S/C8H12N2Si/c1-11(2)9-7-5-3-4-6-8(7)10-11/h3-6,9-10H,1-2H3 |
InChI 键 |
PRMBDDSEWRBSTI-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(NC2=CC=CC=C2N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


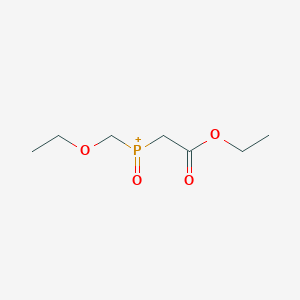
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
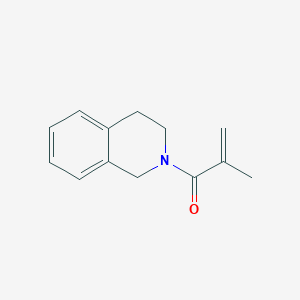
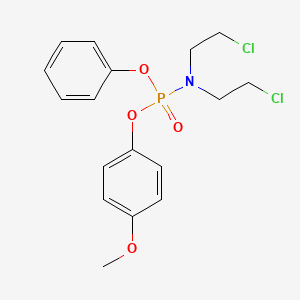
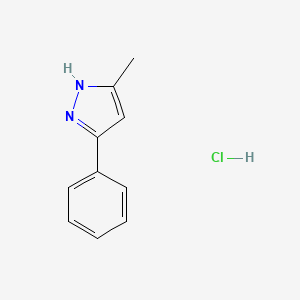
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
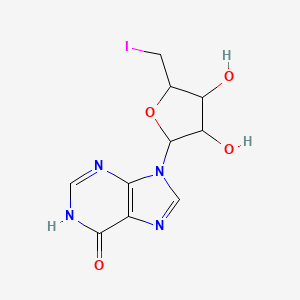
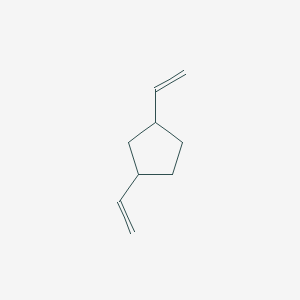
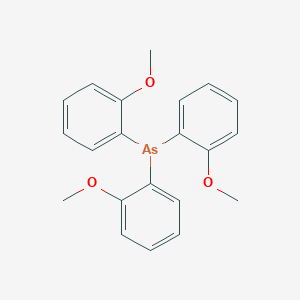
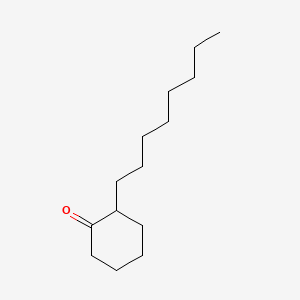


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
